An In-depth Technical Guide to 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
An In-depth Technical Guide to 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline-4-carboxylic acid class. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its relevance in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, and its derivatives have shown a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This document aims to serve as a technical resource for researchers interested in the exploration and utilization of this specific quinoline derivative.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a fused bicyclic heterocycle consisting of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are integral to numerous pharmaceuticals and biologically active compounds. The quinoline-4-carboxylic acid moiety, in particular, has garnered significant attention for its diverse pharmacological profile.[1] The structural versatility of the quinoline ring allows for extensive modification at various positions, enabling the fine-tuning of physicochemical and biological properties to enhance therapeutic efficacy and selectivity.[1] 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents.
Chemical Properties and Characterization
Molecular Structure:
Caption: Chemical structure of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C18H15NO2 | [2] |
| Molecular Weight | 277.32 g/mol | [2] |
| CAS Number | 337496-05-6 | [2] |
| Appearance | White solid (typical) | [2] |
| Purity | 95% (commercially available) | [3] |
Synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
The synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is most effectively achieved through the Pfitzinger reaction . This classic method in heterocyclic chemistry involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[4]
Reaction Scheme:
5,7-Dimethylisatin + Acetophenone --(KOH, Heat)--> 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
Conceptual Workflow of the Pfitzinger Reaction:
Caption: General workflow of the Pfitzinger reaction for quinoline synthesis.[4]
Detailed Experimental Protocol (Based on Pfitzinger Synthesis):
This protocol is adapted from a general procedure for the synthesis of similar quinoline-4-carboxylic acid derivatives.[2]
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Reaction Setup: In a suitable reaction vessel, dissolve 5,7-dimethylisatin (1.0 equivalent) in a solution of potassium hydroxide (e.g., 33% aqueous solution) and an alcohol solvent such as methanol.
-
Addition of Carbonyl: To this solution, add acetophenone (1.0 equivalent).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 100°C) with continuous stirring for 24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
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Precipitation: The resulting residue is dissolved in water. The pH of the solution is then adjusted to approximately 2 by the addition of hydrochloric acid, which will precipitate the crude product.[2]
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Purification: The precipitated solid is collected by suction filtration, washed with cold water, and dried under vacuum to yield the crude 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.[2] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Potential Biological Activities and Applications
While specific biological data for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is limited in the public domain, the broader class of 2-phenylquinoline-4-carboxylic acid derivatives has shown significant promise in several therapeutic areas.[5]
Anticancer Potential
Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as potential anticancer agents through various mechanisms.[6] These include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as:
-
Histone Deacetylases (HDACs): Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been designed as HDAC inhibitors, with some showing selectivity for specific HDAC isoforms like HDAC3.[7][8] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.[8]
-
Sirtuins (SIRTs): A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as SIRT3 inhibitors.[9] One compound, P6, demonstrated potent inhibitory activity against MLLr leukemic cell lines by inducing cell cycle arrest and differentiation.[9]
Potential Anticancer Mechanisms of Action:
Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.[6]
Anti-inflammatory and Antimicrobial Activities
Quinoline-4-carboxylic acid derivatives have also been reported to possess anti-inflammatory and antimicrobial properties.[10][11] Studies have shown that some of these compounds exhibit appreciable anti-inflammatory effects in macrophage models.[10] Furthermore, the quinoline scaffold is a key component of many antibacterial agents, and derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[12]
Future Directions and Research Opportunities
6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid represents a promising, yet underexplored, molecule. Based on the activities of related compounds, future research could focus on:
-
Synthesis of Analogs: A systematic structure-activity relationship (SAR) study could be conducted by synthesizing analogs with modifications at the 2-phenyl ring and the quinoline core to optimize biological activity.
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Biological Screening: Comprehensive screening of this compound against a panel of cancer cell lines, bacterial strains, and inflammatory targets is warranted to fully elucidate its therapeutic potential.
-
Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies should be performed to identify the molecular targets and signaling pathways involved.
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Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will be crucial for its further development as a drug candidate.
Conclusion
6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a synthetically accessible compound that belongs to a class of molecules with proven and diverse pharmacological relevance. This guide has provided a foundational understanding of its chemical properties, a reliable synthetic protocol, and a summary of the potential biological activities based on related structures. It is hoped that this technical overview will stimulate further research into this and similar quinoline derivatives, ultimately leading to the development of novel therapeutic agents.
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- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 13).
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- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (n.d.).
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- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. (n.d.).
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